![molecular formula C27H29FN6O3 B2799115 6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1358042-25-7](/img/structure/B2799115.png)
6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C27H29FN6O3 and its molecular weight is 504.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests a multifaceted biological activity profile, particularly in neuropharmacology and oncology. This article aims to synthesize the current understanding of its biological activities based on available literature.
- Molecular Formula : C27H29FN6O3
- Molecular Weight : 504.6 g/mol
- CAS Number : 1358042-25-7
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on neurotransmitter systems.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anticancer properties. A study highlighted that related compounds can inhibit melanoma and other cancer cell lines with GI50 values as low as 0.1 μM, suggesting strong cytotoxic potential against various malignancies .
Cell Line | GI50 (μM) |
---|---|
Melanoma | 0.1 |
Renal | 0.5 |
Breast | 0.3 |
Ovarian | 0.4 |
Leukemia | 0.2 |
This data suggests that the compound could be a candidate for further development in cancer therapy, particularly in targeting resistant cancer types.
Neuropharmacological Activity
The presence of a piperazine moiety in the structure indicates potential interactions with neurotransmitter receptors. Compounds similar to this one have shown promising results in modulating cholinergic activity, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease.
Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrate that certain derivatives possess competitive inhibition properties with IC50 values comparable to established drugs like donepezil . The mechanism appears to involve strong binding interactions within the active site of these enzymes.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound significantly inhibits AChE activity, showcasing potential for cognitive enhancement in neurodegenerative conditions.
- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of both AChE and BuChE, supporting its role as a dual inhibitor .
科学的研究の応用
Antitumor Activity
Research indicates that pyrazolo[4,3-d]pyrimidines exhibit significant antitumor properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Studies show that derivatives of this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
Enzyme Inhibition
The compound has also demonstrated potential as an enzyme inhibitor. It interacts with targets such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that modifications to the piperazine component can enhance inhibitory activity against these enzymes, suggesting a pathway for developing cognitive enhancers or neuroprotective agents .
Synthesis and Derivatization
The synthesis of 6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves several steps that allow for structural modifications to optimize biological activity. Recent advancements have focused on improving synthetic routes to increase yield and purity while enabling the introduction of various functional groups that can enhance pharmacological properties .
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers evaluated the anticancer effects of several pyrazolo[4,3-d]pyrimidine derivatives. The compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial function being identified as key contributors to its efficacy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine-containing compounds similar to this compound. The study found that these compounds could significantly inhibit acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential applications in treating cognitive decline associated with aging and neurodegenerative diseases .
特性
IUPAC Name |
6-benzyl-1-ethyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-9-5-4-6-10-20)18-23(35)31-15-13-30(14-16-31)22-12-8-7-11-21(22)28/h4-12H,3,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASIGNBRBBJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。